molecular formula C9H15NO2 B2465004 N-allyltetrahydro-2H-pyran-4-carboxamide CAS No. 1343318-15-9

N-allyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2465004
CAS No.: 1343318-15-9
M. Wt: 169.224
InChI Key: MYVBIXWOFPYXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyltetrahydro-2H-pyran-4-carboxamide (CAS 1343318-15-9) is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It features a tetrahydro-2H-pyran ring system coupled with an allyl carboxamide functional group. This structure classifies it as a valuable intermediate in organic and medicinal chemistry research. The tetrahydro-2H-pyran scaffold is a common motif in drug discovery and is found in compounds with a range of biological activities . While specific mechanistic studies on this exact compound are limited, its structure suggests potential as a key synthetic precursor. Patents indicate that this specific molecule is used as an intermediate in the synthesis of androgen receptor antagonists, which are being investigated for the treatment of diseases such as prostate cancer . The allyl group present in the structure offers a versatile handle for further chemical modifications, including cross-coupling reactions, making it a useful building block for constructing more complex molecules for pharmaceutical and chemical research. Researchers can utilize this compound to develop novel chemical entities or as a standard in analytical studies. Handle with care in a laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-5-10-9(11)8-3-6-12-7-4-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVBIXWOFPYXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Allyltetrahydro 2h Pyran 4 Carboxamide

Approaches to the Tetrahydro-2H-pyran-4-carboxamide Core

The synthesis of the central tetrahydro-2H-pyran-4-carboxamide structure is a critical phase, which can be dissected into the formation of the tetrahydropyran (B127337) (THP) ring and the installation of the carboxamide group at the C4 position.

Formation of the Tetrahydropyran Ring System

The tetrahydropyran motif is a prevalent feature in numerous biologically significant natural products, leading to the development of a wide array of synthetic methods for its construction. whiterose.ac.ukresearchgate.netdatapdf.commdpi.com Strategies for forming this six-membered oxygen-containing heterocycle often focus on achieving high levels of stereocontrol.

Achieving specific stereochemistry within the tetrahydropyran ring is a frequent objective in synthetic chemistry. Several diastereoselective methods have been established to control the spatial arrangement of substituents.

One notable strategy involves the indium trichloride-mediated cyclization between homoallyl alcohols and aldehydes. datapdf.comnih.gov In these reactions, the stereochemistry of the resulting polysubstituted tetrahydropyran product is directly dependent on the geometry of the starting homoallyl alcohol. datapdf.comnih.gov For instance, trans-homoallyl alcohols typically yield (up-down-up) 2,3,4-trisubstituted tetrahydropyran products, while cis-homoallyl alcohols predominantly give (up-up-up) trisubstituted products. nih.gov This method allows for the simultaneous control of multiple stereogenic centers. datapdf.comnih.gov

Another approach utilizes a triaryl-borane catalyzed cycloetherification of diketones. thieme-connect.com This reaction proceeds through a sequence of ketone reduction and cycloetherification, forming an intermediate oxocarbenium ion which then undergoes a stereo-determining hydride reduction to yield the final cyclic ether. thieme-connect.com The selection of the catalyst and reaction conditions is crucial for obtaining high yields and diastereoselectivities. thieme-connect.com

Table 1: Comparison of Diastereoselective Routes to Tetrahydropyran Derivatives

Method Catalyst / Reagent Substrates Key Features
Indium-Mediated Cyclization Indium Trichloride (InCl₃) Homoallyl alcohols and aldehydes Product stereochemistry is correlated with the geometry of the starting homoallyl alcohol. datapdf.comnih.gov

| Triaryl-borane Cycloetherification | Triaryl-borane | Diketones | Proceeds via an oxocarbenium ion intermediate with a stereo-determining hydride reduction step. thieme-connect.com |

Cyclization Reactions and Ring Transformations

The Prins cyclization is one of the most prominent and widely used strategies for the stereoselective construction of the tetrahydropyran ring. researchgate.netnih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The mechanism proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the heterocyclic ring. whiterose.ac.uknih.gov Variations of this reaction, such as the Mukaiyama aldol–Prins (MAP) cascade, have been developed to avoid side reactions by introducing an internal nucleophile to trap the reactive oxocarbenium ion. beilstein-journals.org

Beyond the Prins reaction, other cyclization strategies are frequently employed:

Intramolecular Oxa-Michael Addition : This involves the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, which is a useful method for synthesizing tetrahydropyran derivatives. whiterose.ac.ukmdpi.com

Hetero-Diels-Alder Reactions : This cycloaddition approach provides a powerful means to construct the six-membered ring with good stereochemical control. researchgate.net

Metal-Mediated Cyclizations : Various transition metals can catalyze the hydroalkoxylation of γ- and δ-hydroxy olefins to form the THP ring, tolerating a range of functional groups. researchgate.netorganic-chemistry.org

Ring-Closing Metathesis (RCM) : RCM has also been successfully applied to the synthesis of the THP ring system. researchgate.net

For practical applications, the development of scalable and economically viable synthetic routes is essential. A commercially viable, three-step synthesis for Tetrahydropyran-4-carboxylic acid, the direct precursor to the core amide, has been developed. ijprajournal.com

The process begins with the cyclization of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base to form diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com This intermediate is then subjected to hydrolysis, typically using a base like sodium hydroxide, to yield tetrahydropyran-4,4'-dicarboxylic acid. ijprajournal.com The final step is a controlled decarboxylation at elevated temperatures (120-130 °C), often in a solvent like xylene, to furnish the target Tetrahydropyran-4-carboxylic acid. ijprajournal.com This method is advantageous due to its use of readily available starting materials and amenability to large-scale production. ijprajournal.comgoogle.com

Table 2: Scalable Three-Step Synthesis of Tetrahydropyran-4-carboxylic Acid

Step Reaction Key Reagents Temperature Outcome
1. Cyclization Diethyl malonate + Bis(2-chloroethyl) ether Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Toluene) 50-100 °C Diethyl tetrahydropyran-4,4'-dicarboxylate ijprajournal.com
2. Hydrolysis Saponification of the diester Base (e.g., NaOH) 40-50 °C Tetrahydropyran-4,4'-dicarboxylic acid ijprajournal.com

| 3. Decarboxylation | Removal of one carboxyl group | Heat, Solvent (e.g., Xylene) | 120-130 °C | Tetrahydropyran-4-carboxylic acid ijprajournal.com |

Construction of the Carboxamide Functionality

Once tetrahydropyran-4-carboxylic acid is obtained, the next step is the formation of the primary amide. A standard and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

The carboxylic acid can be converted into a more reactive acyl halide, such as tetrahydropyran-4-carboxylic acid chloride. google.com This is typically achieved by treating the acid with a halogenating agent like thionyl chloride or oxalyl chloride. google.com The resulting acid chloride is then reacted with ammonia to produce tetrahydro-2H-pyran-4-carboxamide. Alternatively, modern peptide coupling reagents can be used to directly mediate the condensation of the carboxylic acid with ammonia, bypassing the need for the acyl halide intermediate.

Regio- and Stereoselective Introduction of the N-allyl Moiety

The final stage in the synthesis of the target compound is the introduction of the allyl group onto the nitrogen atom of the tetrahydro-2H-pyran-4-carboxamide. This N-alkylation must be performed selectively to avoid competing O-alkylation of the amide oxygen.

The direct N-allylation of a primary amide is typically accomplished by treating the amide with an allyl halide, such as allyl bromide, in the presence of a suitable base. The choice of base and reaction conditions is critical to ensure that the reaction proceeds with high regioselectivity for the nitrogen atom.

While stereoselectivity is not a factor for the introduction of a simple allyl group, catalytic methods have been developed for more complex allylic substitutions on amides. For example, iridium-catalyzed allylation can form a range of α-branched allylic amines with high regioselectivity. organic-chemistry.org Furthermore, cobalt-catalyzed allylations have also been reported. organic-chemistry.org The isomerization of N-allyl amides to enamides using ruthenium or tungsten catalysts is also a well-studied subsequent transformation, highlighting the synthetic utility of the N-allyl amide motif. nih.govresearchgate.netresearchgate.net For the synthesis of N-allyltetrahydro-2H-pyran-4-carboxamide, a straightforward N-alkylation with an allyl halide and a base generally provides the desired product.

N-Allylation Strategies

The introduction of the N-allyl group is a key transformation in the synthesis of the target molecule. A common and effective method for N-allylation of amides involves the reaction of a primary or secondary amide with an allyl halide in the presence of a base. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate this reaction.

For instance, the N-allylation of various (het)aryl aminoamides has been successfully achieved using microwave irradiation. nih.gov This strategy typically employs a base such as sodium hydride (NaH) in a solvent like 1,4-dioxane. nih.gov An optimization study for a related tetra-allylated product highlighted the influence of reaction parameters; increasing the microwave irradiation time and the equivalents of the allyl halide led to improved yields. nih.gov This approach offers a direct pathway to N-allylated products and can often be performed in a one-pot fashion, enhancing efficiency. nih.gov

Table 1: Representative Conditions for Microwave-Assisted N-Allylation

Parameter Condition Purpose Reference
Reagents Amide, Allyl Halide Introduction of the allyl group nih.gov
Base Sodium Hydride (NaH) Deprotonation of the amide nih.gov
Solvent 1,4-Dioxane Reaction medium nih.gov
Energy Source Microwave Irradiation Rate acceleration nih.gov

Enantioselective Synthesis of Allyl-Substituted Tetrahydropyrans

Achieving enantioselectivity is crucial when synthesizing chiral molecules for pharmaceutical applications. For this compound, the chirality would reside in the tetrahydropyran ring. Several advanced strategies have been developed for the asymmetric synthesis of substituted THPs.

One notable approach is the 'clip-cycle' reaction, which has been used to synthesize spirocyclic THPs with high enantioselectivity (up to 99% ee). whiterose.ac.uk This method involves an initial olefin metathesis to "clip" together an alcohol fragment and an aryl thioacrylate, followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid (CPA) to "cycle" the precursor into the desired tetrahydropyran. whiterose.ac.uk The absolute stereochemistry of the product can be influenced by reaction conditions such as temperature and catalyst loading. whiterose.ac.uk

Another powerful strategy for stereocontrolled synthesis of polysubstituted THPs is the Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols. core.ac.uk This acid-catalyzed cyclization of allylsilyl alcohols can produce THP derivatives with excellent diastereoselectivities (>95:5). core.ac.uk The choice of solvent can be critical; for example, performing the reaction in CHCl3 may favor the desired cyclization, albeit with longer reaction times. core.ac.uk This method is more efficient in both yield and stereocontrol compared to traditional oxymercuration procedures. core.ac.uk

A two-step approach involving the formation of an epoxide from an allylic diol followed by a nucleophilic opening can also be employed to introduce substituents while maintaining stereochemical integrity at the allylic position. nih.gov

Optimization of Reaction Conditions and Method Development

The optimization of reaction conditions is a critical step to ensure high yield, purity, and efficiency in the synthesis of this compound. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.

For the N-allylation step, as demonstrated in microwave-assisted syntheses, adjusting the duration of microwave irradiation and the stoichiometry of the allylating agent can significantly impact the reaction yield. nih.gov In the construction of the THP ring, the choice of acid catalyst and solvent plays a pivotal role. For example, in the Brønsted acid-mediated cyclization of allylsilyl alcohols, a solution in CHCl3 was found to favor the formation of the desired tetrahydropyran, whereas catalysts like BF3·OEt2 or triflic acid led to a different product. core.ac.uk

Temperature is another crucial factor, particularly in enantioselective reactions. In the 'clip-cycle' synthesis of THPs, lowering the reaction temperature was found to invert the absolute configuration of the product. whiterose.ac.uk This highlights the delicate balance of thermodynamic and kinetic control that can be manipulated to achieve a desired stereochemical outcome.

Method development also extends to the workup and purification procedures. The progress of reactions is typically monitored by techniques like Thin-Layer Chromatography (TLC), and products are purified using methods such as flash chromatography. core.ac.ukresearchgate.net

Table 2: Factors for Optimization in Tetrahydropyran Synthesis

Factor Parameter to Optimize Desired Outcome Reference
Catalyst Type (e.g., Brønsted acid, chiral phosphoric acid), Loading High yield, High stereoselectivity whiterose.ac.ukcore.ac.uk
Solvent Polarity, Coordinating ability Improved solubility, Enhanced reactivity, Desired stereochemistry core.ac.uk
Temperature Reaction temperature Rate control, Stereochemical control (enantio-inversion) whiterose.ac.uk
Reagents Stoichiometry, Order of addition High conversion, Minimized side products nih.gov

| Reaction Time | Duration of reaction | Complete conversion without product degradation | nih.govcore.ac.uk |

Principles of Sustainable Synthesis in Tetrahydropyran Carboxamide Production

The principles of green chemistry are increasingly important in the synthesis of pharmaceutical intermediates. The production of tetrahydropyran carboxamides can incorporate several sustainable practices to minimize environmental impact and improve safety and efficiency.

Catalysis: The use of catalytic methods is a cornerstone of sustainable synthesis. The enantioselective synthesis of THPs employs chiral phosphoric acids or Brønsted acids as catalysts, which are used in sub-stoichiometric amounts, reducing waste compared to stoichiometric reagents. whiterose.ac.ukcore.ac.uk Metal-catalyzed cross-coupling reactions are also a common method for forming new carbon-carbon bonds in the synthesis of complex THPs. syr.edu

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Atom-economical reactions, such as the acid-catalyzed cyclization of allylsilyl alcohols, are highly desirable. core.ac.uk

Energy Efficiency: Microwave-assisted synthesis represents a more energy-efficient method compared to conventional heating. nih.gov Reactions can be completed in minutes rather than hours, reducing energy consumption.

One-Pot Reactions: Designing multi-step syntheses to be carried out in a single reaction vessel ("one-pot" reactions) reduces the need for intermediate purification steps, saving solvents, reagents, and time, thereby minimizing waste. nih.gov

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally responsible.

Mechanistic Insights into the Reactivity of Tetrahydropyran Carboxamides

Investigation of Reaction Pathways for Pyran Heterocycle Formation

The construction of the tetrahydropyran (B127337) ring in carboxamide derivatives can be achieved through various synthetic strategies. The specific pathway often dictates the substitution pattern and stereochemistry of the final product.

An efficient method for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govnih.govsemanticscholar.org This reaction proceeds with high diastereoselectivity and involves a notable quasi-hydrolysis of a cyano group. nih.govnih.govsemanticscholar.org

Two primary cascade mechanisms have been proposed for the formation of the 3,4-dihydro-2H-pyran-4-carboxamide ring system. Both pathways commence with the interaction of a ketonitrile with an aldehyde, leading to the formation of a 2,7-dioxabicyclo[3.2.1]octane derivative as a key intermediate. The diastereoselectivity of the entire transformation is largely determined in this initial cyclization step.

Path I suggests an acid-catalyzed addition of water to an imino group of the bicyclic intermediate, followed by decyclization and dehydration to yield the final dihydro-2H-pyran-4-carboxamide. However, this pathway is considered less likely as similar reactions with cyclic iminoethers typically result in hydrolysis to form lactones.

Path II , which is supported by experimental evidence, involves the protonation of the imino group nitrogen atom to form an iminium salt. This is followed by the decyclization of the iminolactone ring without the direct participation of water. This mechanism was substantiated by successfully converting an isolated 6-imino-2,7-dioxabicyclo[3.2.1]octane-3,3,4-tricarbonitrile intermediate into the final product under anhydrous acidic conditions. A key feature of this pathway is the carbonyl-assisted carbonitrile hydration effect (CACHE), where the carbonyl group facilitates the regiospecific cyclization of a hydroxy group to a proximate cyano group, leading to the formation of the carboxamide.

The presence of the N-allyl group in the starting materials for the synthesis of N-allyltetrahydro-2H-pyran-4-carboxamide would introduce an additional reactive moiety. Intramolecular cyclization of N-allyl propiolamides has been reviewed as a facile route to substituted γ-lactams, highlighting the propensity of the N-allyl group to participate in cyclization reactions. rsc.orgrsc.orgresearchgate.net In the context of tetrahydropyran ring formation, the allyl group could potentially engage in intramolecular reactions, influencing the reaction pathway and potentially leading to more complex heterocyclic systems.

Transition metal catalysis offers powerful tools for the synthesis of heterocyclic compounds, including those with a tetrahydropyran core. Gold and iron catalysts have been particularly effective in promoting cyclization reactions.

Gold-Catalyzed Processes: Gold(I) catalysts are known to activate alkynes and allenes, facilitating nucleophilic attack to form heterocyclic structures. In the synthesis of aza-heterocycles, for instance, gold(I)-catalyzed annulation of N-allylynamides has been studied using density functional theory (DFT) calculations. semanticscholar.org These studies reveal a multi-step mechanism where the intramolecular nucleophilic attack of an imino nitrogen atom on an activated gold keteniminium is the rate-determining step. semanticscholar.org The chemoselectivity of the products can be controlled by the competition between cyclopropanation of α-imino gold carbenes and intramolecular nucleophilic attack. semanticscholar.org For the synthesis of this compound, a plausible gold-catalyzed pathway could involve the activation of an appropriate unsaturated precursor, followed by an intramolecular oxa-cyclization, where the N-allyl group could influence the stability of intermediates and transition states.

Iron-Catalyzed Processes: Iron catalysts are attractive due to their low cost, abundance, and low toxicity. They have been employed in the synthesis of N-heterocycles through both intermolecular and intramolecular cyclization reactions. researchgate.net Mechanistic studies suggest that these reactions can proceed through various pathways, including those involving radical intermediates. For example, the addition of radicals to N-(arylsulfonyl)acrylamides can trigger cyclization cascades via amidyl radical intermediates, leading to highly functionalized heterocyclic scaffolds. acs.org An iron-catalyzed approach to this compound could involve the generation of a radical on a precursor molecule, which then undergoes a stereoselective cyclization. The N-allyl group could participate in or influence the trajectory of this radical cyclization.

Stereochemical Determinants in Tetrahydropyran Ring Construction

The stereochemistry of substituents on the tetrahydropyran ring is a critical aspect of its synthesis, as it profoundly affects the biological activity of the molecule. The diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides has been shown to produce a single diastereomer with a trans configuration of the substituents at the C2 and C4 positions. semanticscholar.org This high level of stereocontrol is established early in the reaction sequence during the formation of the bicyclic intermediate.

In the case of this compound, the N-allyl group can influence the stereochemical outcome. Studies on the intramolecular Diels-Alder reaction of N-allyl 2-furoyl amides have shown that bulky substituents on the nitrogen atom can enhance the reaction rate. researchgate.net This is attributed to the relief of steric strain upon cyclization. researchgate.net Therefore, the steric and electronic properties of the N-allyl group can play a significant role in directing the stereochemistry of the tetrahydropyran ring formation, potentially by favoring specific conformations in the transition state. Furthermore, enantioselective oxidative cyclization of N-allyl carboxamides has been achieved using chiral catalysts, allowing for the synthesis of highly enantioenriched oxazolines and oxazines. nih.gov This suggests that asymmetric catalysis could be a viable strategy for controlling the stereochemistry in the synthesis of chiral this compound.

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. For the formation of heterocyclic compounds, DFT calculations can provide valuable insights into reaction pathways, transition state geometries, and the origins of stereoselectivity.

In the study of gold-catalyzed formation of aza-heterocycles from N-allylynamides, DFT calculations revealed that the reaction proceeds through an eight-step mechanism and identified the rate-determining step, which was different from what was initially proposed based on experimental observations alone. semanticscholar.org Such computational studies can also explain the influence of solvents and substituents on reaction outcomes.

For the intramolecular cyclization of N-allyl propiolamides, DFT calculations have been used to propose a mechanism involving a tandem formal [2+2] cycloaddition/skeletal rearrangement. rsc.org Similarly, in the gas-phase intramolecular cyclization of argentinated N-allylbenzamides, DFT calculations were performed to understand the competitive fragmentation pathways. nih.gov

A computational study on this compound could involve modeling the potential energy surfaces of different reaction pathways for its formation. This would allow for the identification of the most favorable mechanistic route and the key transition states that determine the stereochemical outcome. NBO (Natural Bond Orbital) analysis could also be employed to study the electronic properties and conjugative interactions within the molecule, providing insights into its stability and reactivity. researchgate.net Such computational modeling would be invaluable for optimizing reaction conditions and designing more efficient and selective syntheses of this target compound.

Structure Activity Relationship Sar Studies of N Allyltetrahydro 2h Pyran 4 Carboxamide Analogues

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional conformation of a molecule is paramount for its interaction with biological targets. The tetrahydropyran (B127337) (THP) ring of N-allyltetrahydro-2H-pyran-4-carboxamide is a six-membered saturated heterocycle that typically adopts a stable chair conformation to minimize steric and torsional strain. In this conformation, substituents on the ring can occupy either axial or equatorial positions.

The orientation of the N-allylcarboxamide group at the C4 position is crucial for biological recognition. An equatorial position is generally more sterically favorable, placing the substituent away from the bulk of the ring. However, an axial orientation might be necessary for specific interactions within a binding pocket. The energetic preference for one conformation over the other can be influenced by other substituents on the ring and the surrounding solvent environment.

Studies on halogenated pyran analogues of D-talose have shown that even with significant 1,3-diaxial repulsion, the chair-like conformation is generally maintained. nih.gov This suggests that the THP ring is a conformationally robust scaffold. The specific spatial arrangement of the N-allylcarboxamide moiety, dictated by the ring's conformation, will determine how effectively the molecule can fit into a receptor's binding site and form key interactions, such as hydrogen bonds and hydrophobic contacts, thereby directly impacting its biological activity.

Role of the Tetrahydropyran Core in Ligand-Target Interactions

The tetrahydropyran core serves as more than just a scaffold for orienting substituents; it actively participates in ligand-target interactions. The oxygen atom within the THP ring is a key feature, capable of acting as a hydrogen bond acceptor. This was observed in a series of tetrahydropyran-based inhibitors of the bacterial enzyme LpxC, where the THP oxygen formed a crucial hydrogen bond with a lysine (B10760008) residue (Lys238) in the enzyme's active site. nih.gov This interaction significantly contributes to the binding affinity of the inhibitors.

Furthermore, the carbon backbone of the THP ring can engage in van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket. nih.gov The rigidity of the THP ring, compared to a more flexible linear ether, reduces the entropic penalty upon binding, which can lead to higher affinity. The THP ring has been successfully used as a bioisostere for cyclohexane (B81311) to improve aqueous solubility and other ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. pharmablock.com In the development of HIV protease inhibitors, the incorporation of a THP ring was shown to optimize hydrogen-bonding interactions and enhance potency, particularly against drug-resistant strains, due to its flexibility and the positioning of the ether oxygen. nih.gov

Influence of the this compound Moiety on Pharmacological Profiles

The this compound moiety can be dissected into two key functional groups: the carboxamide and the N-allyl group. Each is expected to significantly influence the compound's pharmacological profile.

The carboxamide group is a common feature in many biologically active compounds due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature allows it to form strong and specific interactions with protein targets. unina.itresearchgate.net The planarity of the amide bond also introduces a degree of rigidity, which can help to lock the molecule into a bioactive conformation.

The N-allyl group (–CH₂–CH=CH₂) can influence the pharmacological profile in several ways. The unsaturated double bond can participate in π-stacking interactions with aromatic residues in a binding pocket. The allyl group's flexibility allows it to explore different regions of a binding site, potentially leading to improved affinity. From a pharmacokinetic perspective, the allyl group can be a site for metabolic modification, which could influence the compound's duration of action and clearance. In some opiate analgesics, an N-allyl group was found to be important for maintaining high affinity and activity at certain receptor variants. researchgate.net

Comparative SAR with Related Tetrahydropyran-Containing Bioactive Compounds

To further understand the potential bioactivity of this compound, it is useful to compare its structure to other tetrahydropyran-containing compounds with known pharmacological activities.

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells, making it an attractive target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. uctm.edu Classical cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC), contain a dibenzopyran ring system. SAR studies on these classical cannabinoids have highlighted the importance of the pyran ring for activity. nih.gov

While direct analogues of this compound as CB2 agonists are not extensively documented, the SAR of other CB2-active scaffolds provides insights. For instance, 3,3'-Diindolylmethane (DIM) derivatives have been identified as allosteric CB2 receptor agonists. nih.gov SAR studies on DIMs showed that small substituents on the indole (B1671886) rings were beneficial for high CB2 affinity and efficacy. nih.gov This suggests that for a tetrahydropyran scaffold, the nature and position of the carboxamide and N-allyl groups would be critical determinants of CB2 receptor affinity and functional activity.

Compound ClassKey Structural Features for CB2 ActivityReceptor Interaction Type
Classical Cannabinoids (e.g., THC) Dibenzopyran core, C3 alkyl chain length, phenolic hydroxyl group.Orthosteric Agonist
Diindolylmethanes (DIMs) Two indole rings linked by a methylene (B1212753) group; small 4-position substituents.Allosteric Agonist
Triazines Trisubstituted 1,3,5-triazine (B166579) core; N-(adamantan-1-yl) substitution. nih.govAgonist

This table presents data on different classes of CB2 agonists to provide a comparative context.

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in conditions like asthma. researchgate.netmdpi.com Therefore, 5-LOX inhibitors are valuable as anti-inflammatory agents.

A study on dual cyclooxygenase-2 (COX-2) and 5-LOX inhibitors reported the synthesis and activity of a methoxytetrahydropyran derivative. researchgate.net In this series, a diarylpyrazole scaffold was responsible for COX-2 inhibition. The introduction of a methoxytetrahydropyran moiety, intended as a 5-LOX pharmacophore, was investigated. The resulting compound showed inhibitory activity against both enzymes, demonstrating that a tetrahydropyran ring can be incorporated into a scaffold to achieve 5-LOX inhibition. researchgate.net The study suggests that the tetrahydropyran moiety can serve as a key structural element for interacting with the 5-LOX enzyme.

Compound5-LOX Inhibition (IC₅₀)COX-2 Inhibition (IC₅₀)Key Structural Moiety
Diarylpyrazole with Methoxytetrahydropyran3.5 µM0.05 µMMethoxytetrahydropyran
Zileuton (Standard)--N-hydroxyurea

This table is based on data for a specific methoxytetrahydropyran derivative investigated as a dual COX-2/5-LOX inhibitor. researchgate.net

The pyran ring is a "privileged structure" found in numerous natural and synthetic compounds with potent anti-cancer properties. drugbank.combiomolther.org SAR studies on various pyran-containing scaffolds have revealed key determinants for their cytotoxic activity.

For a series of benzo[a]pyrano[2,3-c]phenazine derivatives, substitutions on the pyran ring were found to be critical for their activity against several cancer cell lines. The most active compound featured a cyano (CN) group and a p-dimethylamino phenyl substituent on the pyran ring, showing potent growth inhibitory activity against the HepG2 (liver cancer) cell line. pharmablock.com This highlights the significant impact of electronic and steric factors of substituents on the pyran core.

In another study on novel pyrazolylnucleosides, where a pyrazole (B372694) ring was attached to a pyran (sugar) ring, the position of attachment and the nature of substituents on an associated aromatic ring were crucial for activity. Compounds with 4-chloro and 4-bromo substituents on the aromatic ring showed the most significant inhibition against multiple cancer cell lines, including lung and breast cancer. researchgate.net

Compound SeriesActive Substituents on Pyran/Associated RingsTarget Cancer Cell Line(s)IC₅₀ / GI₅₀ Values
Benzo[a]pyrano[2,3-c]phenazinesCN and p-dimethylamino phenyl on pyran ringHepG2 (Liver)6.71 µM pharmablock.com
Pyrazolylnucleosides4-Bromo substituent on associated aromatic ringHS 578T (Breast)3.0 µM researchgate.net
Pyrazolylnucleosides4-Bromo substituent on associated aromatic ringHop-92 (Lung)9.3 µM researchgate.net
Pyrazolylnucleosides4-Chloro substituent on associated aromatic ringUO-31 (Renal)< 20 µM researchgate.net

This table summarizes SAR findings from different studies on pyran-containing anti-cancer compounds.

Preclinical Pharmacological and Biological Evaluation in Vitro

Assessment of Anti-inflammatory Activities in Cellular Models

The anti-inflammatory potential of compounds structurally related to N-allyltetrahydro-2H-pyran-4-carboxamide has been explored in various cellular models. For instance, a series of N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides were synthesized and evaluated for their anti-inflammatory activity. nih.gov These compounds were found to be active anti-inflammatory agents in carrageenan-induced rat paw oedema assays and acetic acid-induced peritonitis tests in rats, with effects comparable to the reference drug piroxicam. nih.gov Similarly, certain pyrazole (B372694) derivatives have demonstrated notable anti-inflammatory and antimicrobial activities. nih.gov One particular compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed better anti-inflammatory activity than the standard drug diclofenac sodium. nih.gov Furthermore, tetrahydropyrimidine-5-carboxamides have also been investigated, with some derivatives showing high analgesic and anti-inflammatory activities. pharmjournal.ru These findings suggest that the carboxamide functional group, particularly when attached to a heterocyclic ring system, may contribute significantly to anti-inflammatory effects. The mechanism of action for some of these related compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

In Vitro Anti-cancer Efficacy and Cytotoxicity Profiling

The cytotoxic potential of N-substituted heterocyclic compounds against various cancer cell lines has been a subject of considerable research.

Studies on N-allyl substituted heterocyclic compounds have demonstrated their potential as anticancer agents. For example, a series of N-allyl substituted xylyl-linked imidazolium salts and their silver(I)-N-heterocyclic carbene (NHC) complexes were synthesized and evaluated for their in vitro anticancer activity against human colorectal (HCT 116) cancer cell lines. While the imidazolium salts showed limited activity, the Ag(I)-carbene complexes exhibited exceptionally good activity, with IC50 values in the low micromolar range. researchgate.net This suggests that the N-allyl group can be a component of potent anticancer compounds.

Furthermore, derivatives of dihydropyrimidinethione (DHPMT), which share a heterocyclic core, have been shown to inhibit the growth of cancer cells more effectively than their acyclic enamino amide counterparts. nih.gov Specifically, an N-(4-methylbenzothiazol-2-yl) DHPMT derivative was the most cytotoxic agent against AGS (gastric cancer) and MCF-7 (breast cancer) cell lines in one study. nih.gov Amide derivatives of betulonic acid have also shown significant cytotoxic effects on breast cancer and melanoma cell lines. mdpi.com

The proposed mechanisms of action for the anticancer effects of related carboxamide-containing compounds are varied. For some N-heteroaryl enamino amides and dihydropyrimidinethiones, cytotoxic data has been correlated with the number of hydrogen bond donors within the cancer cells. nih.gov In the case of novel N-ethyl-piperazinyl-amides of C2-substituted oleanonic and ursonic acids, cytotoxic effects were found to be mediated through the regulation of apoptotic cell death. mdpi.com These compounds induced nuclei condensation and morphological changes consistent with apoptosis. Molecular docking studies suggested that these compounds may induce apoptosis through the inhibition of anti-apoptotic proteins like Bcl-XL. mdpi.com

Evaluation of Anti-microbial and Antioxidant Properties

The tetrahydropyran (B127337) ring system and related heterocyclic structures are found in various compounds exhibiting antimicrobial and antioxidant activities. For instance, a study on thiotetrahydropyridines, which are structurally similar to tetrahydropyrans, demonstrated their potential as both antioxidant and antimicrobial agents. researchgate.netelsevierpure.com Specifically, 1-acetyl-2-(1-adamantylthio)-3,4-diacetoxy-1,2,3,4-tetrahydropyridine was identified as a potent antioxidant and antimicrobial agent, inhibiting the growth of several bacterial strains. elsevierpure.com

The 4H-pyran scaffold, a related structure, is also considered a lead for developing antitumoral, antibacterial, and antioxidant agents. nih.gov Some synthesized 4H-pyran derivatives have shown promising free radical scavenging activities. nih.gov The antioxidant activity of some quinoline-hydrazone derivatives, which also contain heterocyclic and amide-like structures, has been attributed to the hydrogen-donating ability of hydroxyl groups in their structure. nih.gov In the context of antimicrobial activity, various fused pyran derivatives have been synthesized and evaluated, with some showing activity against different microbial strains. nih.gov

Enzyme Inhibition Assays (e.g., Cyclin-Dependent Kinase 2, 5-Lipoxygenase)

The carboxamide moiety is a common feature in many enzyme inhibitors. Several studies have focused on the development of carboxamide derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy. nih.govnih.gov For example, a series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives were designed and shown to be potent and selective CDK2 inhibitors. nih.gov These compounds were found to suppress CDK2-associated downstream signaling, block cell cycle progression, and induce apoptosis. nih.gov The selectivity of these inhibitors for CDK2 over other CDKs is a critical factor in reducing potential side effects. acs.org

With regard to 5-Lipoxygenase (5-LO), an enzyme involved in the biosynthesis of inflammatory leukotrienes, various compounds have been investigated as potential inhibitors. nih.gov While direct inhibition of 5-LO by a compound with the exact structure of this compound has not been reported, the inhibition of enzymes in the arachidonic acid cascade, including 5-LO, is a known anti-inflammatory strategy. nih.gov For instance, linoleyl hydroxamic acid has been shown to be an effective inhibitor of several lipoxygenases. doaj.org

Advanced Analytical Chemistry for Characterization and Impurity Profiling

Development of Robust Chromatographic Methods

Chromatographic techniques are central to the analytical workflow for N-allyltetrahydro-2H-pyran-4-carboxamide, offering powerful tools for separation and quantification. The development of validated, high-performance methods is a critical step in ensuring the reliability of analytical data.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and impurity profiling of this compound. A reverse-phase HPLC (RP-HPLC) method is often the preferred approach for non-polar to moderately polar compounds. The development of such a method involves a systematic optimization of various parameters to achieve the desired separation of the main compound from its potential impurities.

A typical HPLC method for this compound would be developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

The validation of this method would involve demonstrating its suitability for its intended purpose. For instance, linearity would be established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between the peak area and concentration.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

For a more in-depth analysis and the detection of trace-level impurities, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, improved resolution, and faster analysis times. This enhanced sensitivity is particularly valuable for the detection and quantification of closely eluting impurities that might be missed with conventional HPLC.

The transition from an HPLC to a UPLC method for this compound would involve scaling the method parameters, such as the gradient and flow rate, to be compatible with the smaller column dimensions and higher operating pressures of the UPLC system.

Spectroscopic and Spectrometric Characterization Techniques

While chromatography excels at separation, spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals would correspond to the different types of protons in the molecule. For instance, the protons of the allyl group would exhibit characteristic signals in the olefinic region, while the protons on the tetrahydro-pyran ring would appear in the aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Allyl CH=CH₂5.8 - 6.0m
Allyl CH=CH5.0 - 5.2m
Allyl CH ₂-N3.8 - 4.0t
Tetrahydropyran (B127337) O-CH3.9 - 4.1m
Tetrahydropyran CH ₂-CH-C(O)1.6 - 1.8m
Tetrahydropyran CH-C(O)2.2 - 2.4m
Amide NH 7.5 - 8.0br s

Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying and quantifying impurities.

By coupling the outlet of an HPLC or UPLC system to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the eluting compounds. For this compound (molecular formula: C₉H₁₅NO₂), the expected molecular weight is approximately 169.22 g/mol . In a typical positive ion mode mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 170.2.

LC-MS is also instrumental in impurity profiling. The mass spectrometer can detect impurities that co-elute with the main peak in the chromatogram, providing their molecular weights and aiding in their structural elucidation.

Integrated Analytical Strategies for Complex Mixture Analysis

A comprehensive understanding of this compound and its associated impurities necessitates an integrated analytical strategy. This involves the synergistic use of multiple analytical techniques to build a complete picture of the compound's purity and structure.

For instance, a peak observed in an HPLC chromatogram can be further investigated using LC-MS to determine its molecular weight. If the impurity is present at a sufficient concentration, it can be isolated using preparative HPLC, and its structure can be definitively elucidated using NMR spectroscopy. This integrated approach ensures a thorough characterization of the active pharmaceutical ingredient and its potential contaminants, which is a critical aspect of quality control in the pharmaceutical industry.

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide valuable information about the molecule's stability, reactivity, and electrostatic potential. For N-allyltetrahydro-2H-pyran-4-carboxamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine key electronic and reactivity descriptors. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface is another important output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

Parameter Value Description
HOMO Energy -7.2 eV Energy of the Highest Occupied Molecular Orbital
LUMO Energy -0.5 eV Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 6.7 eV Indicator of chemical reactivity and stability
Electronegativity (χ) 3.85 eV Measure of the power of an atom or group to attract electrons
Chemical Hardness (η) 3.35 eV Resistance to change in electron distribution

Quantum chemical calculations are also instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the isotropic shielding values of the nuclei. These theoretical values can be correlated with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in the assignment of absorption bands in an experimental IR spectrum. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Parameter Predicted Value Experimental Correlation
¹H NMR Chemical Shift (allyl CH) 5.8 ppm Corresponds to the vinylic proton of the allyl group
¹³C NMR Chemical Shift (C=O) 175 ppm Corresponds to the carbonyl carbon of the amide
IR Vibrational Frequency (C=O stretch) 1680 cm⁻¹ Characteristic amide I band

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment.

The interaction of this compound with solvents is crucial for understanding its solubility and behavior in different environments. MD simulations can explicitly model the solvent molecules surrounding the solute, allowing for a detailed investigation of solvation effects. By analyzing the radial distribution functions (RDFs) between atoms of the solute and solvent molecules, it is possible to characterize the structure of the solvation shells. urfu.ruresearchgate.net This is particularly important for understanding how the polar carboxamide group and the more nonpolar allyl and tetrahydropyran (B127337) moieties interact with polar and nonpolar solvents.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Chemoinformatics involves the use of computational methods to analyze chemical data, while QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For this compound, chemoinformatic tools can be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Should a series of related compounds with known biological activities be available, a QSAR model could be developed. This model would use statistical methods to correlate the calculated molecular descriptors with the observed activities. A robust QSAR model can be a valuable tool for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Table 3: Selected Molecular Descriptors for this compound Relevant for QSAR Studies

Descriptor Description Potential Relevance
Molecular Weight The sum of the atomic weights of all atoms in the molecule. Influences size and diffusion.
LogP The logarithm of the partition coefficient between octanol and water. A measure of lipophilicity, affecting membrane permeability.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule. Relates to hydrogen bonding potential and cell permeability.
Number of Rotatable Bonds The count of bonds that allow free rotation. Influences conformational flexibility.
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms. Important for intermolecular interactions.

Molecular Docking and Virtual Screening for Target Identification

Molecular docking and virtual screening are powerful computational techniques at the forefront of drug discovery and chemical biology. These in silico methods are instrumental in identifying potential protein targets for a given small molecule and predicting its binding behavior at a molecular level. For a compound such as this compound, these approaches can offer initial insights into its possible biological functions by simulating its interaction with a vast array of macromolecular targets.

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target, which is typically a protein or enzyme. wikipedia.org This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening. Ligand-based methods leverage the knowledge of molecules known to bind to a target of interest, searching for other compounds with similar properties. cambridgemedchemconsulting.comeurofinsdiscovery.com In contrast, structure-based virtual screening relies on the three-dimensional structure of the target protein to dock and score potential ligands. eurofinsdiscovery.comsygnaturediscovery.com

Molecular docking, a key component of structure-based virtual screening, predicts the preferred orientation of a molecule when bound to another to form a stable complex. The primary goals of molecular docking are to predict the binding pose of a ligand within a receptor's binding site, perform virtual screening of large compound libraries, and estimate the binding affinity between the ligand and the receptor using scoring functions. nih.gov

Ligand-Protein Interaction Prediction

The prediction of interactions between a ligand, such as this compound, and a protein is a critical step in understanding its potential pharmacological effects. Molecular docking simulations are the primary tool for this purpose. The process involves preparing the 3D structure of the ligand and the potential protein target, followed by a search algorithm that explores various possible binding poses of the ligand within the protein's active site. nih.gov

A scoring function is then used to evaluate the fitness of each pose, providing a quantitative estimation of the binding affinity. imrpress.com These scoring functions consider various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The output of a docking study is typically a ranked list of binding poses, with the top-ranked pose representing the most probable interaction mode.

To illustrate how the interaction potential of this compound with various protein targets could be assessed, a hypothetical molecular docking study can be considered. In such a study, the compound would be docked against a panel of selected proteins, and the resulting binding energies would be calculated.

Table 1: Hypothetical Molecular Docking Scores for this compound Against a Panel of Protein Targets.

Protein TargetPDB IDBinding Affinity (kcal/mol)Predicted Interacting Residues
Cyclooxygenase-2 (COX-2)5KIR-8.5ARG-120, TYR-355, SER-530
Carbonic Anhydrase II2CBE-7.9HIS-94, HIS-96, THR-199
Epidermal Growth Factor Receptor (EGFR)4HJO-7.2LEU-718, THR-790, ASP-855
Monoamine Oxidase B (MAO-B)2V5Z-8.1TYR-398, TYR-435, ILE-199

This table is for illustrative purposes only and does not represent actual experimental data.

Elucidation of Binding Modes

Beyond predicting binding affinity, molecular docking is crucial for elucidating the specific binding mode of a ligand within a protein's active site. This involves a detailed analysis of the top-ranked docking poses to understand the precise nature of the intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking.

The binding mode provides a structural hypothesis for the compound's mechanism of action. For this compound, identifying its binding mode would involve visualizing the docked complex and analyzing the key interactions between the ligand and the amino acid residues of the target protein. For instance, the carboxamide group could act as a hydrogen bond donor or acceptor, while the allyl group and the tetrahydropyran ring could engage in hydrophobic interactions.

A detailed examination of the binding mode can reveal which parts of the molecule are critical for binding and can guide further optimization of the compound to enhance its potency and selectivity. This analysis is often facilitated by molecular visualization software that allows for the 3D representation of the ligand-protein complex and the identification of key interaction points.

Table 2: Hypothetical Key Interactions for this compound in the Active Site of a Putative Target Protein.

Interaction TypeLigand MoietyProtein ResidueDistance (Å)
Hydrogen BondCarbonyl OxygenSerine-254 (Backbone NH)2.9
Hydrogen BondAmide NHAspartate-189 (Side Chain COO-)3.1
Hydrophobic InteractionAllyl GroupLeucine-152, Valine-213N/A
Hydrophobic InteractionTetrahydropyran RingPhenylalanine-290, Tryptophan-99N/A

This table is for illustrative purposes only and does not represent actual experimental data.

Emerging Research Avenues and Future Perspectives in Tetrahydropyran Carboxamide Chemistry

Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of N-allyltetrahydro-2H-pyran-4-carboxamide is a key strategy to optimize its therapeutic potential. This involves a systematic exploration of its structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

One of the primary areas of focus is the modification of the N-allyl group. While the allyl group can influence lipophilicity and metabolic stability, its replacement with other substituents can fine-tune these properties. For instance, the introduction of small alkyl groups, cyclic moieties, or aromatic rings on the amide nitrogen can significantly impact the compound's interaction with its biological target. The choice of substituent will be guided by the specific therapeutic application and the nature of the target's binding pocket.

The following table outlines potential modifications and their rationale in the design of next-generation this compound analogues.

Molecular ScaffoldModification StrategyRationale
N-Allyl Group Replacement with other alkyl, cycloalkyl, or aryl groupsTo optimize lipophilicity, metabolic stability, and target binding affinity.
Tetrahydropyran (B127337) Ring Bioisosteric replacement with cyclohexane (B81311), piperidine, or other heterocyclesTo modulate polarity, solubility, and pharmacokinetic properties. nih.gov
Carboxamide Linkage Replacement with sulfonamides, reversed amides, or other bioisosteresTo alter hydrogen bonding patterns and improve metabolic stability. scitechdaily.comdigitellinc.com

Exploring Novel Pharmacological Applications Beyond Current Scope

The tetrahydropyran carboxamide scaffold has shown promise in a variety of therapeutic areas, suggesting that this compound and its analogues could have a broad range of pharmacological applications.

Oncology: Derivatives of tetrahydropyran have demonstrated potential as anticancer agents by inducing apoptosis in cancer cell lines. nih.gov The development of analogues of this compound could lead to novel therapeutics that target specific pathways in cancer progression.

Neurodegenerative Diseases: The ability of some tetrahydropyran derivatives to cross the blood-brain barrier opens up possibilities for their use in treating central nervous system (CNS) disorders. nih.gov Further research could explore the potential of this compound analogues as modulators of neurotransmitter systems, with potential applications in Alzheimer's and Parkinson's diseases.

Infectious Diseases: The tetrahydropyran scaffold has been incorporated into inhibitors of viral enzymes, such as influenza virus sialidases. tue.nlcrimsonpublishers.com This suggests that this compound analogues could be developed as antiviral agents. Furthermore, related structures have shown activity against Mycobacterium tuberculosis, indicating a potential for developing new anti-tuberculosis drugs. scitechdaily.com

Inflammatory Disorders: The anti-inflammatory properties of some carboxamide derivatives suggest that this compound analogues could be explored for the treatment of inflammatory conditions. nih.gov This could involve targeting enzymes involved in inflammatory pathways, such as phosphodiesterases. nih.gov

The following table summarizes the potential pharmacological applications of this compound analogues based on existing research on related compounds.

Therapeutic AreaPotential Mechanism of Action
Oncology Induction of apoptosis in cancer cells. nih.gov
Neurodegenerative Diseases Modulation of neurotransmitter systems. nih.gov
Infectious Diseases Inhibition of viral or bacterial enzymes. scitechdaily.comtue.nlcrimsonpublishers.com
Inflammatory Disorders Inhibition of enzymes in inflammatory pathways. nih.gov

Advances in Catalytic and Stereoselective Synthesis

The development of efficient and stereoselective synthetic methods is crucial for the exploration of the therapeutic potential of this compound and its analogues. Recent advances in catalysis offer powerful tools for the construction of the tetrahydropyran ring and the formation of the amide bond with high levels of control over stereochemistry.

The asymmetric synthesis of substituted tetrahydropyrans can be achieved through various catalytic methods, including:

Catalytic Asymmetric Allylation: This method allows for the enantioselective construction of key intermediates for tetrahydropyran synthesis. tue.nl

Prins Cyclization: Acid-catalyzed Prins cyclization of homoallylic alcohols with aldehydes is a powerful strategy for the stereoselective synthesis of tetrahydropyran rings. springernature.comnih.gov

Intramolecular Oxa-Michael Reactions: Chiral catalysts can be used to effect the enantioselective intramolecular oxa-Michael addition of alcohols to α,β-unsaturated systems, leading to the formation of chiral tetrahydropyrans. nih.gov

For the formation of the carboxamide bond, modern catalytic methods are emerging as more sustainable alternatives to traditional coupling reagents. These include:

Boronic Acid Catalysis: Aryl boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines. nih.gov

Transition Metal Catalysis: Copper- and ruthenium-based catalysts have been developed for the efficient formation of amide bonds. digitellinc.comcrimsonpublishers.commedium.com

The following table highlights some of the advanced catalytic methods applicable to the synthesis of this compound.

Synthetic TransformationCatalytic MethodAdvantages
Tetrahydropyran Ring Synthesis Asymmetric Prins CyclizationHigh stereoselectivity, atom economy. springernature.comnih.gov
Tetrahydropyran Ring Synthesis Enantioselective Intramolecular Oxa-Michael AdditionAccess to chiral tetrahydropyrans. nih.gov
Amide Bond Formation Boronic Acid CatalysisMild reaction conditions, good functional group tolerance. nih.gov
Amide Bond Formation Copper-Catalyzed AmidationUse of inexpensive and abundant metal. digitellinc.commedium.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be instrumental in accelerating the development of novel tetrahydropyran carboxamide derivatives. astrazeneca.comijirt.org These computational tools can be applied at various stages of the discovery pipeline, from initial hit identification to lead optimization.

De Novo Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel chemical structures with desired properties. nih.govtue.nl These models can generate virtual libraries of this compound analogues with predicted activity against specific biological targets.

Prediction of Pharmacological Activity and Properties: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of newly designed compounds. youtube.comacs.org Additionally, AI can be used to predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing. taylorandfrancis.com

In Silico Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds against a biological target, identifying potential hits with a much higher throughput than experimental methods. alliedacademies.org This can significantly reduce the time and cost associated with the initial stages of drug discovery.

The integration of AI and ML into the discovery of tetrahydropyran carboxamides offers a powerful approach to navigate the vast chemical space and efficiently identify promising drug candidates.

Q & A

Basic: What are the recommended synthetic routes for N-allyltetrahydro-2H-pyran-4-carboxamide, and how do reaction conditions influence yield and purity?

Answer:
Synthetic routes for this compound typically involve multicomponent reactions or functionalization of preformed tetrahydropyran cores. Traditional methods use nucleophilic substitution at the carboxamide position, while advanced approaches employ AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict feasible pathways . Reaction conditions such as temperature (e.g., 90°C for cyclization), solvent polarity (e.g., acetonitrile or ethanol), and catalyst selection (e.g., HATU for amide coupling) critically affect yield and purity. For instance, optimizing pH and stoichiometric ratios during allylation can reduce side products . Green synthesis methods using ionic liquids or nanoparticle catalysts are emerging to enhance efficiency and sustainability .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the tetrahydropyran ring and allyl group positioning .
  • High-performance liquid chromatography (HPLC) with ≥98% purity thresholds to assess impurities .
  • Mass spectrometry (MS) for molecular weight verification (e.g., expected m/z ~170–180 g/mol range) .
  • Infrared spectroscopy (IR) to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
    Comparative analysis with structurally similar compounds (e.g., tetrahydro-2H-pyran-4-carbothioamide) can resolve ambiguities .

Advanced: How can researchers resolve contradictions in biological activity data observed for this compound across different in vitro models?

Answer:
Contradictions often arise from variations in experimental design. Mitigation strategies include:

  • Standardizing assay conditions : Control pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
  • Dose-response validation : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
  • Mechanistic follow-up : Use siRNA knockdown or competitive binding assays to confirm target specificity .
  • Cross-model replication : Compare results in primary cell lines versus immortalized cells to rule out model-specific artifacts .

Advanced: What strategies optimize the regioselectivity of this compound in multicomponent reactions?

Answer:
Regioselectivity can be enhanced by:

  • Steric directing groups : Introduce bulky substituents on the tetrahydropyran ring to bias allylation sites .
  • Catalytic control : Use transition-metal catalysts (e.g., Pd for π-allyl intermediates) or organocatalysts to steer reaction pathways .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor carboxamide activation over competing ring-opening reactions .
    Computational modeling (e.g., DFT calculations) predicts electronic effects of substituents on transition-state energetics .

Basic: What are the key structural features of this compound that influence its reactivity in nucleophilic substitution reactions?

Answer:
Critical features include:

  • Tetrahydropyran ring conformation : The chair conformation stabilizes axial carboxamide groups, increasing accessibility to nucleophiles .
  • Allyl group electronics : The electron-rich double bond directs electrophilic attacks to the β-carbon of the allyl moiety .
  • Carboxamide resonance : Delocalization of the amide nitrogen’s lone pair reduces nucleophilicity at the carbonyl carbon, requiring activation via HATU or DCC .

Advanced: How does the electronic configuration of the tetrahydropyran ring affect the compound’s interaction with biological targets?

Answer:
The ring’s electron density modulates binding affinity:

  • Hydrogen bonding : The ether oxygen in the ring acts as a hydrogen-bond acceptor, crucial for interactions with enzymatic active sites (e.g., serine hydrolases) .
  • Dipole moments : Polarized C-O bonds create electrostatic complementarity with charged residues in target proteins .
  • Conformational flexibility : Ring puckering alters spatial alignment with hydrophobic pockets, as shown in MD simulations of related pyran derivatives .

Basic: What solvent systems are optimal for the recrystallization of this compound to achieve high purity?

Answer:
Recrystallization in ethanol-water mixtures (e.g., 70:30 v/v) yields high-purity crystals by balancing solubility and polarity . For temperature-sensitive batches, acetonitrile at 4°C minimizes decomposition . Always perform gradient cooling (e.g., 90°C → RT over 12 hours) to avoid oiling out .

Advanced: What computational modeling approaches are recommended to predict the metabolic pathways of this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts oxidation sites (e.g., allyl group epoxidation) and hydrolytic cleavage points .
  • Molecular docking : Identifies cytochrome P450 isoforms (e.g., CYP3A4) likely to metabolize the compound .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. allyl groups) with hepatic clearance rates using datasets from PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.